Bis(diallylamino)methane
Overview
Description
Bis(diallylamino)methane is an organic compound with the molecular formula C13H22N2 It is a derivative of methanediamine, where the hydrogen atoms are replaced by diallylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(diallylamino)methane can be synthesized through several methods. One common approach involves the reaction of diallylamine with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
Reaction with Formaldehyde: Diallylamine is reacted with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of this compound.
Purification: The crude product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques, such as chromatography, can help achieve high purity levels required for specific applications.
Chemical Reactions Analysis
Types of Reactions
Bis(diallylamino)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted amine derivatives with various functional groups
Scientific Research Applications
Bis(diallylamino)methane has found applications in several scientific research areas:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: this compound is used in the production of polymers and other advanced materials, contributing to the development of new materials with enhanced properties.
Mechanism of Action
The mechanism by which bis(diallylamino)methane exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound’s diallylamino groups can form covalent bonds with specific amino acid residues in proteins, leading to modifications in protein structure and function. These interactions can affect various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)methane: A compound with similar structural features but different functional groups, used as a ligand in coordination chemistry.
Bis(indolyl)methane: Known for its biological activities, including anticancer and antimicrobial properties.
Bis(pyrazolyl)methane:
Uniqueness
Bis(diallylamino)methane stands out due to its unique diallylamino groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
N,N,N',N'-tetrakis(prop-2-enyl)methanediamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-5-9-14(10-6-2)13-15(11-7-3)12-8-4/h5-8H,1-4,9-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNYPGXNCMAPJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CN(CC=C)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20979224 | |
Record name | N,N,N',N'-Tetra(prop-2-en-1-yl)methanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20979224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6321-38-6 | |
Record name | NSC46452 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC32649 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N,N',N'-Tetra(prop-2-en-1-yl)methanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20979224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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